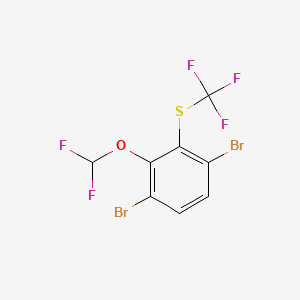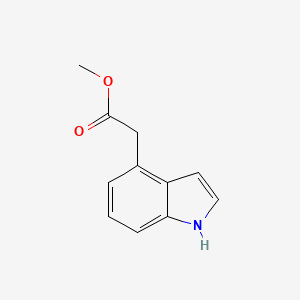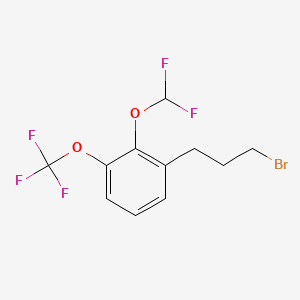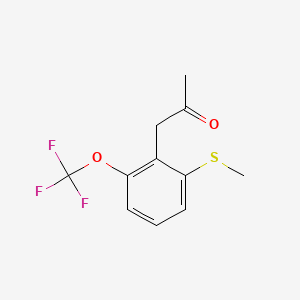
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring. This compound is notable for its unique combination of halogen and sulfur substituents, which impart distinct chemical properties and reactivity. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is the bromination of a difluoromethoxybenzene precursor, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzene derivative, while oxidation of the trifluoromethylthio group can produce a sulfone.
科学的研究の応用
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its halogen and sulfur substituents. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The trifluoromethylthio group, in particular, is known for its ability to modulate the activity of enzymes by interacting with their active sites.
類似化合物との比較
Similar Compounds
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 2,4-Dibromo-1-(difluoromethoxy)benzene
- 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene
Uniqueness
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both difluoromethoxy and trifluoromethylthio groups makes it particularly valuable in the synthesis of fluorinated organic compounds, which are of great interest in medicinal chemistry and materials science.
特性
分子式 |
C8H3Br2F5OS |
|---|---|
分子量 |
401.98 g/mol |
IUPAC名 |
1,4-dibromo-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
InChIキー |
GFUJLJJFBFWNOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Br)OC(F)F)SC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)



![2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide](/img/structure/B14050495.png)


